Regioisomeric Scaffold Geometry Dictates GABAB Receptor Antagonist Potency
The 3‑yl benzoic acid attachment found in the target compound is the core scaffold of the potent GABAB antagonist CGP 76290A. In rat neocortical slice assays, the 3‑yl morpholine‑benzoic acid derivative CGP 76290A (pA₂ = 7.1 ± 0.05) is 2‑fold more potent than its 2‑yl regioisomer counterpart CGP 71980 (pA₂ = 6.3 ± 0.15) [1]. This demonstrates that the 3‑position attachment, which is retained in the Boc‑protected intermediate, is a critical determinant of pharmacophoric geometry and target engagement.
| Evidence Dimension | GABAB receptor antagonist potency (pA₂) |
|---|---|
| Target Compound Data | pA₂ = 7.1 ± 0.05 (CGP 76290A, 3‑yl benzoic acid derivative) |
| Comparator Or Baseline | CGP 71980 (2‑yl morpholine‑phenyl derivative), pA₂ = 6.3 ± 0.15 |
| Quantified Difference | ΔpA₂ = 0.8 (≈6.3‑fold higher antagonist activity for the 3‑yl scaffold) |
| Conditions | Rat neocortical slices maintained in Mg²⁺‑free Krebs medium; spontaneously discharging epileptiform bursts |
Why This Matters
Procurement of the 3‑yl Boc‑protected intermediate directly supports the synthesis of the more potent GABAB antagonist series, avoiding the 6‑fold activity loss inherent to the 2‑yl scaffold.
- [1] F. W. B. et al. Morpholin-2-yl-phosphinic acids are potent GABAB receptor antagonists in rat brain. Eur. J. Pharmacol. 1998, 363, 67–74. https://doi.org/10.1016/S0014-2999(98)00747-X View Source
